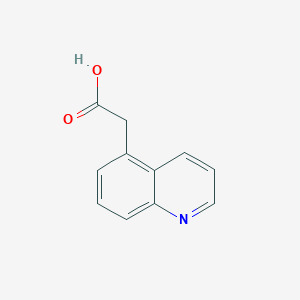

2-(Quinolin-5-YL)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-5-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWDAGJPWJVGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608437 | |

| Record name | (Quinolin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152150-03-3 | |

| Record name | (Quinolin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline (B57606) ring system is a versatile and privileged scaffold in the design and discovery of new therapeutic agents. ontosight.aiorientjchem.org Its structural features, including its aromaticity, planarity, and the presence of a nitrogen atom, allow for a wide range of chemical modifications and interactions with biological macromolecules. orientjchem.org This has led to the development of a vast library of quinoline derivatives with a broad spectrum of pharmacological activities.

Historically and in contemporary research, quinoline-based compounds have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antiviral drugs. ontosight.ai The ability of the quinoline nucleus to be functionalized at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a valuable tool for medicinal chemists. orientjchem.org The continued exploration of this scaffold underscores its importance in the ongoing quest for novel and more effective medicines.

A Historical Perspective on Quinoline Acetic Acid Derivatives in Pharmaceutical Sciences

The journey of quinoline (B57606) in science began with its first extraction from coal tar in 1834. solubilityofthings.com The subsequent elucidation of its structure paved the way for the synthesis of a myriad of derivatives. The introduction of a carboxylic acid or acetic acid moiety to the quinoline scaffold marked a significant step in the evolution of its pharmaceutical applications.

Early research into quinoline carboxylic acids led to the discovery of compounds with notable biological activities. Over the decades, the focus has shifted and expanded, with researchers exploring various positional isomers and substituted analogues of quinoline-acetic acids. For instance, studies on 2-(quinolin-3-yl)acetic acid derivatives have revealed their potential as allosteric inhibitors of HIV-1 integrase, highlighting the importance of the acetic acid side chain's position on the quinoline ring. vulcanchem.com Furthermore, research into derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid has demonstrated their utility as plant growth regulators, showcasing the diverse applications of this class of compounds. medicine.dp.ua This historical progression illustrates a continuous effort to understand the structure-activity relationships of quinoline-acetic acid derivatives and to harness their therapeutic and biological potential.

The Current Research Landscape and Future Trajectories for 2 Quinolin 5 Yl Acetic Acid Investigations

Strategic Approaches for the Construction of the Quinoline Ring System

The synthesis of the quinoline core is a well-established area of organic chemistry, with a continuous evolution of methods from classical cyclizations to modern metal-catalyzed and multicomponent reactions.

Classical and Modern Cyclization Reactions for Quinoline Scaffolds

A variety of named reactions form the classical foundation for quinoline synthesis. These include the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Gould-Jacobs reactions, which typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters under strong acid or thermal conditions. mdpi.comnih.govresearchgate.net The Friedländer synthesis, another cornerstone method, involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive α-methylene group. researchgate.nettandfonline.com

Modern advancements have introduced milder and more efficient cyclization strategies. For instance, electrophile-induced cyclization of propargylic arylamines has been developed to create quinolines with functional groups that might not be compatible with traditional methods. nih.gov Additionally, photochemical electrophilic cyclization of 2-azidobenzyl alcohols with internal alkynes provides another route to highly substituted quinolines. nih.gov

Metal-Catalyzed Coupling Reactions for Quinoline Synthesis

Transition metal catalysis has revolutionized quinoline synthesis, offering high efficiency, regioselectivity, and functional group tolerance. chim.it Metals such as palladium, copper, rhodium, ruthenium, iron, and cobalt are extensively used. chemrevlett.comrsc.orgmdpi.comfrontiersin.org

Palladium-catalyzed reactions, including Suzuki, Sonogashira, and Heck couplings, are widely employed to construct the quinoline framework or to functionalize pre-existing quinoline rings. chim.it For example, palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols yields a broad range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Rhodium-catalyzed ortho-C–H bond activation has been utilized for the synthesis of quinoline carboxylates. mdpi.com

Copper-catalyzed reactions are also prevalent, with Cu(I) and Cu(II) species mediating various transformations. chemrevlett.commdpi.com A notable example is the copper-catalyzed one-pot three-component condensation of anilines, methoxy-substituted aromatic aldehydes, and propargyl glycosides to form quinoline-based glycoconjugates. chemrevlett.com Iron and cobalt catalysts, being more earth-abundant and economical, have gained significant attention. mdpi.comorganic-chemistry.org For instance, Co(OAc)₂·4H₂O can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles to produce quinolines. organic-chemistry.org

The following table summarizes various metal-catalyzed reactions for quinoline synthesis:

| Catalyst | Reactants | Product Type | Reference |

| Palladium | 2-chloroquinolines, arylboronic acids | Arylated quinolines | chim.it |

| Rhodium | Arylamine, 1,3-diol | Quinoline derivatives | mdpi.com |

| Copper | Anilines, aldehydes, terminal alkynes | 2,4-disubstituted quinolines | chemrevlett.com |

| Iron | Aniline, acetophenone, DMSO | Substituted quinolines | mdpi.com |

| Ruthenium | 2-aminobenzyl alcohol, secondary alcohol | Substituted quinolines | rsc.org |

| Cobalt | 2-aminoaryl alcohol, ketone/nitrile | Quinolines | organic-chemistry.org |

Multicomponent Reaction (MCR) Strategies for Fused Heterocyclic Systems bearing Acetic Acid Moieties

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages in terms of atom economy, reduced waste, and operational simplicity. researchgate.netfrontiersin.org MCRs have been successfully applied to the synthesis of diverse heterocyclic systems. researchgate.net

While direct MCRs for the synthesis of quinoline systems bearing an acetic acid moiety are less common, the principles of MCRs can be adapted. For instance, a three-component reaction of anilines, aldehydes, and alkynes, often catalyzed by metals like copper or zinc, is a powerful tool for constructing substituted quinolines. chemrevlett.comrsc.org The subsequent introduction of the acetic acid side chain can then be achieved through functional group transformations.

Targeted Synthesis of this compound and its Functionalized Analogues

The synthesis of this compound requires specific strategies to ensure the correct placement of the acetic acid side chain.

Regioselective Introduction of the Acetic Acid Side Chain at Position 5

Achieving regioselective functionalization of the quinoline ring is a significant challenge. The electronic properties of the quinoline system typically favor reactions at positions 2, 4, and 8. mdpi.com Direct C-H activation at position 5 is less common and often requires the use of directing groups or specific catalytic systems. mdpi.com

One potential strategy involves the degradation and rebuilding of a functional group at position 3. For example, a 2,3,4-trisubstituted arylquinoline can be synthesized, and the substituent at the 3-position can be chemically transformed into an α-hydroxyacetic acid residue. d-nb.info

Another approach involves the use of quinoline N-oxides, which can alter the reactivity of the quinoline ring. While amidation of quinoline N-oxide often occurs at the C8 position, computational studies have explored the factors controlling regioselectivity, which could potentially be manipulated to favor other positions. acs.org

Derivatization from Quinolin-5-ylamine and Related Precursors

Quinolin-5-ylamine is a key precursor for the synthesis of various 5-substituted quinoline derivatives. growingscience.com It can be synthesized and subsequently modified. For instance, Schiff bases of quinolin-5-ylamine can be formed by reacting it with various aldehydes and ketones in the presence of glacial acetic acid. growingscience.comresearchgate.net

A plausible synthetic route to this compound could involve the diazotization of quinolin-5-ylamine, followed by a Sandmeyer-type reaction to introduce a cyano group at the 5-position. Subsequent hydrolysis of the nitrile would yield the corresponding carboxylic acid. Alternatively, a palladium-catalyzed cross-coupling reaction of a 5-haloquinoline with a suitable acetate (B1210297) equivalent could be employed.

The synthesis of related structures, such as indolizino[1,2-b]quinolines, has been achieved through Friedländer cyclization, where acetic acid acts as both a solvent and a catalyst. tandfonline.com This highlights the utility of acetic acid in quinoline chemistry.

Optimization of Reaction Conditions for Improved Yields and Selectivity

The synthesis of quinoline derivatives, including structures related to this compound, is highly dependent on the optimization of reaction conditions to maximize yields and selectivity. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of certain quinoline derivatives, the use of a Brønsted superacid like triflic acid (CF3SO3H) has been shown to produce a 95% yield of quinoline when using 34 equivalents of the acid at 80°C. nih.gov Lowering the reaction temperature to 25°C or reducing the amount of triflic acid significantly decreases the product yield. nih.gov This highlights the critical role of both temperature and catalyst concentration.

In another example, the synthesis of 2-arylquinoline hydroxylation was optimized by examining various copper catalysts, solvents, and reaction atmospheres. acs.org The study found that using Cu(OAc)2 as the catalyst in a specific solvent at 130°C under an oxygen atmosphere provided high selectivity for the desired product. acs.org The optimization process often involves screening a matrix of conditions, as illustrated in the following table which summarizes the optimization for a specific quinoline synthesis.

Table 1: Optimization of Reaction Conditions for a Quinoline Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuCl2 | 1,4-dioxane | 90 | - |

| 2 | Cu(OAc)2 | Toluene | 130 | High |

This table is illustrative of the optimization process described in the literature for related quinoline syntheses. acs.orgresearchgate.net

Innovative and Sustainable Synthetic Protocols

One-Pot Telescoped Synthetic Processes

Another approach involves a four-component Ugi–Knoevenagel condensation to rapidly access the quinolin-2-(1H)-one scaffold. rsc.org This reaction brings together an aminophenylketone, an aromatic aldehyde, cyanoacetic acid, and an isocyanide in a single pot to generate the desired quinoline structure in moderate to good yields. rsc.org Furthermore, a telescoped multicomponent reaction of 8-hydroxyquinoline (B1678124), 4-methylglyoxal, and Meldrum's acid has been used to synthesize a furo[3,2-h]quinolin-3-yl)acetic acid derivative. mdpi.com This process involves an initial reaction in acetonitrile (B52724) followed by intramolecular cyclization in refluxing acetic acid. mdpi.com

Application of Catalytic Systems in the Synthesis of Quinoline-Acetic Acid Derivatives

Catalysis is a cornerstone of modern organic synthesis, and the production of quinoline-acetic acid derivatives is no exception. A wide array of catalytic systems have been employed to enhance reaction rates, selectivity, and yields.

Catalysts used in quinoline synthesis can be broadly categorized and include:

Metal-based catalysts : These are widely used and include catalysts based on palladium, copper, nickel, iron, and silver. researchgate.netresearchgate.net For example, Pd(OAc)2 in combination with ligands like Xantphos is effective in palladium-catalyzed cascade reactions for synthesizing N-alkoxyquinolin-2(1H)-ones. mdpi.com Copper(II) acetate has been shown to be effective in the highly selective hydroxylation of 2-arylquinolines. acs.org

Organocatalysts : These non-metal catalysts have gained attention for their "green" credentials. L-proline, for instance, has been used to catalyze the three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid to produce pyrano[3,2-c]quinolin-2,5-dione derivatives. nih.gov

Acid catalysts : Strong acids like sulfuric acid and superacids like triflic acid have been used to promote the cyclization reactions necessary for forming the quinoline ring system. nih.gov

The choice of catalyst can significantly influence the reaction outcome. For instance, a study on the synthesis of quinoline derivatives compared the effectiveness of various catalysts, demonstrating that the catalyst choice is crucial for achieving high yields. researchgate.net

Green Chemistry Principles and Methodologies in Synthesis Development

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. This involves the use of greener solvents, catalysts, and reaction conditions.

The use of water and ethanol (B145695) as green solvents has been explored in the synthesis of quinoline derivatives. tandfonline.com For example, a method using an ethanol:acetic acid (8:2) catalyst system provides an eco-friendly route to certain quinoline derivatives with high yields. tandfonline.com Microwave-assisted synthesis has also emerged as a green technique, significantly reducing reaction times and often avoiding the need for harsh solvents. tandfonline.com

The development of recyclable catalysts is another key aspect of green chemistry. For instance, the "silferc" catalyst, which is ferric chloride supported on silica, offers a cleaner approach by avoiding the use of volatile organic solvents. google.com Similarly, alginic acid has been used as a recyclable catalyst for the synthesis of poly-hydroquinolines. researchgate.net These green methodologies not only reduce the environmental footprint of the synthesis but can also lead to more efficient and economical processes. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of this compound in solution.

Proton (1H) and Carbon-13 (13C) NMR for Primary Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the quinoline ring and the acetic acid moiety. Protons on the aromatic quinoline ring typically appear in the range of 7.5–8.8 ppm. The methylene (B1212753) protons of the acetic acid group are also readily identifiable in the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The spectrum for a related quinoline derivative showed signals for two methyl groups at 17.9 and 20.9 ppm and a carbonyl signal from the lactone ring at 159.9 ppm. sapub.org Theoretical and experimental studies on various quinoline derivatives have demonstrated a strong correlation between calculated and observed chemical shifts, aiding in the precise assignment of carbon signals. tsijournals.com

Below is an interactive table summarizing typical NMR data for quinoline derivatives.

| Nucleus | Chemical Shift Range (ppm) | Description |

| ¹H | 7.5 - 8.8 | Aromatic protons of the quinoline ring |

| ¹³C | 17.9 - 20.9 | Methyl group carbons (in related derivatives) sapub.org |

| ¹³C | ~159.9 | Carbonyl carbon (in related lactone derivatives) sapub.org |

| ¹³C | ~170 | Carboxylic acid carbonyl carbon |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish unambiguous assignments and understand the connectivity between atoms, a series of 2D NMR experiments are utilized. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu It is instrumental in identifying adjacent protons, particularly within the intricate aromatic system of the quinoline ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on their attached, and more easily identifiable, protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C couplings). sdsu.edu HMBC is particularly powerful for piecing together the molecular skeleton by connecting different functional groups, such as linking the methylene protons of the acetic acid group to the carbons of the quinoline ring. youtube.commdpi.com

For instance, in a study of a furan-fused quinoline acetic acid derivative, key HMBC correlations were observed between the methylene protons and the carboxyl carbon, as well as carbons within the heterocyclic ring system, confirming the attachment of the acetic acid side chain. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and for studying its fragmentation behavior. Using techniques like electrospray ionization (ESI), HRMS provides a highly accurate mass measurement of the molecular ion, typically as the protonated species [M+H]⁺. mdpi.com This allows for the unambiguous determination of the molecular formula. mdpi.com

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. mdpi.com While specific fragmentation data for this compound is not detailed in the provided results, analysis of related quinoline derivatives shows characteristic fragmentation pathways that can be used for identification. cdnsciencepub.com

The following table displays predicted m/z values for various adducts of this compound in mass spectrometry analysis.

| Adduct | m/z |

| [M+H]⁺ | 188.07060 |

| [M+Na]⁺ | 210.05254 |

| [M+NH₄]⁺ | 205.09714 |

| [M+K]⁺ | 226.02648 |

| [M-H]⁻ | 186.05604 |

| [M+Na-2H]⁻ | 208.03799 |

| [M]⁺ | 187.06277 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of a compound containing a carboxylic acid will show a prominent C=O stretching vibration, typically around 1715 cm⁻¹. mdpi.com Additionally, a broad O-H stretching band from the carboxylic acid group can be observed. mdpi.com The spectrum will also feature vibrations corresponding to the C-H bonds and the aromatic C=C and C=N bonds of the quinoline ring system. impactfactor.orgnih.gov For example, in a related furo[3,2-h]quinolin-3-yl)acetic acid, the C=O stretch was seen at 1715 cm⁻¹, with aryl C-C stretches at 1611 and 1572 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for characterizing the quinoline ring system.

Below is an interactive table of characteristic FTIR absorption bands for compounds with similar functional groups.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3047 (broad) mdpi.com |

| Alkyl | C-H Stretch | ~2834 mdpi.com |

| Carbonyl (Acid) | C=O Stretch | ~1715 mdpi.com |

| Aromatic Ring | C=C/C=N Stretch | ~1611, 1572 mdpi.com |

| Carboxylic Acid | C-O Stretch | ~1179 mdpi.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Photophysical Properties and Tautomeric Studies

UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound molecule, providing insights into its photophysical properties. mdpi.com The quinoline system gives rise to characteristic π–π* transitions. mdpi.com The absorption and emission spectra can be influenced by factors such as solvent polarity and pH. mdpi.comacs.org

Studies on related quinoline derivatives show that they can exhibit multiple absorption bands in the UV region. mdpi.com For example, some bisquinazolinones show absorption maxima between 250-340 nm. mdpi.com These electronic properties are crucial for understanding potential applications in areas like materials science or as fluorescent probes. acs.org Furthermore, UV-Vis spectroscopy can be a valuable tool in studying tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra. researchgate.netresearchgate.net

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformational Analysis

For instance, crystallographic studies on related pyrimido[4,5-c]quinoline-2-acetic acid derivatives have been crucial in understanding their interaction with biological targets. nih.gov The solid-state structure provides a detailed snapshot of the molecular architecture, including the planarity of the quinoline ring and the orientation of the acetic acid side chain. nih.govacs.org

Based on a thorough review of publicly available scientific literature, there is currently insufficient specific data on the compound “this compound” to provide a detailed analysis for each section and subsection of the requested outline.

Research on the broad class of quinoline derivatives shows significant interest in their potential biological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov Many studies focus on the quinoline scaffold as a basis for developing new therapeutic agents. nih.gov However, the specific experimental results pertaining to the anticancer efficacy, mechanisms of action, molecular targets, and antimicrobial spectrum of this compound itself are not detailed in the available literature.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this specific compound without resorting to speculation or including data from related but distinct molecules, which would violate the instructions.

Biological Activities and Pharmacological Investigations

Antimicrobial Spectrum and Potency Evaluation

Antifungal Efficacy Against Pathogenic Fungi

The quinoline (B57606) nucleus is a well-established pharmacophore in the design of antimicrobial agents, with numerous derivatives demonstrating significant antifungal properties. nih.govnih.gov Research into novel quinoline compounds is often driven by the need to combat drug resistance and expand the arsenal (B13267) of treatments against pathogenic fungi. nih.gov These investigations typically involve screening against a panel of clinically relevant fungi, such as Candida and Aspergillus species, to determine the minimum inhibitory concentration (MIC). arkat-usa.orgnih.gov

However, a thorough search of published studies indicates a lack of specific data on the antifungal efficacy of 2-(Quinolin-5-YL)acetic acid. While related quinoline structures, including 8-hydroxyquinoline (B1678124) derivatives and various synthetic hybrids, have been evaluated for their fungistatic or fungicidal effects, the antifungal potential of this compound against any pathogenic fungi has not been reported in the available literature. nih.govsemanticscholar.org

Investigation of Resistance Reversal Mechanisms

The emergence of antifungal drug resistance is a critical challenge in treating infectious diseases. mdpi.com Key mechanisms of resistance in fungi include the alteration of drug targets, overexpression of efflux pumps that remove the drug from the cell, and the formation of biofilms. researchgate.netsemanticscholar.org A valuable characteristic of a novel antimicrobial agent can be its ability to overcome these resistance mechanisms or to act as a resistance reversal agent, restoring the efficacy of existing antifungal drugs.

Currently, there is no scientific literature available that investigates this compound in the context of antifungal resistance. Studies detailing its ability to circumvent common resistance pathways or to reverse resistance to other antifungal agents have not been conducted or reported.

Anti-inflammatory and Analgesic Properties

Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase enzymes)

The inhibition of inflammatory mediators is a key strategy for managing pain and inflammation. Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are crucial in the synthesis of prostaglandins—lipids that mediate inflammatory responses. jpp.krakow.pl Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.gov The quinoline scaffold has been explored for its anti-inflammatory potential, with some derivatives showing promise as inhibitors of inflammatory pathways.

Assessment of Nociceptive Response Modulation

Analgesic compounds function by modulating the body's nociceptive (pain-sensing) pathways. Preclinical assessment of analgesic properties often involves models such as the acetic acid-induced writhing test, which evaluates a compound's ability to reduce visceral pain responses. nih.govnih.gov This response is known to be mediated by the release of endogenous inflammatory mediators that sensitize pain receptors. nih.gov

There is no published research available that assesses the effect of this compound on nociceptive responses. Its potential analgesic properties and its mechanism of action, whether centrally or peripherally mediated, have not been investigated in any standard animal models of nociception. nih.govresearchgate.net

Exploration of Other Pharmacological Effects

Antimalarial Activity Against Plasmodium Strains

The quinoline core is of paramount importance in antimalarial drug discovery, forming the structural basis for widely used drugs like chloroquine (B1663885) and quinine. nih.gov These drugs are known to interfere with the detoxification of heme within the parasite's digestive vacuole, a critical survival pathway for Plasmodium falciparum. nih.gov The development of new quinoline-based compounds is a major focus of research aimed at overcoming widespread drug resistance. nih.gov

While the broader class of quinoline derivatives is extensively studied for antimalarial activity, specific data regarding the efficacy of this compound against any Plasmodium strains is absent from the scientific literature. Its ability to inhibit parasite growth, its potency against chloroquine-sensitive or chloroquine-resistant strains, and its mechanism of action have not been reported.

Neuroprotective Potential and Associated Enzyme Inhibition (e.g., Acetylcholinesterase, Aldose Reductase, COMT, MAO-B)

While specific research detailing the neuroprotective effects of this compound is not extensively available, the quinoline structural motif is a key component in the development of therapeutic agents for neurodegenerative disorders. The strategy of designing multi-target-directed ligands (MTDLs) is prominent in the research for diseases like Alzheimer's disease (AD), where complex pathomechanisms are involved. mdpi.com Among the molecular targets, Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) are well-recognized for their role in regulating neurotransmitters crucial for memory processes. mdpi.comnih.gov

The development of dual inhibitors for both AChE and MAO-B is a significant area of interest. mdpi.comnih.gov Research into various heterocyclic scaffolds, including quinolines, has yielded compounds with potent inhibitory activities. For example, in a study on diversely functionalized quinolinones, several compounds were evaluated for their potential as multitarget molecules for AD therapy. researchgate.net Although many of the tested compounds did not show significant MAO inhibition, some displayed promising inhibition of human recombinant acetylcholinesterase (hrAChE). researchgate.net Notably, one quinolinone derivative, designated QN8, was identified as a potent and selective non-competitive inhibitor of hrAChE, demonstrating the potential of the quinoline core in designing enzyme inhibitors relevant to neuroprotection. researchgate.net

Table 1: Enzyme Inhibition Data for a Representative Quinolinone Compound (QN8)

| Compound | Target Enzyme | Inhibition (IC₅₀) | Ki Value | Inhibition Type |

|---|---|---|---|---|

| QN8 | hrAChE | 0.29 µM researchgate.net | 79 nM researchgate.net | Non-competitive researchgate.net |

| QN8 | hrBuChE | > 40 µM researchgate.net | - | - |

| QN8 | MAO-A | > 40 µM researchgate.net | - | - |

| QN8 | MAO-B | > 40 µM researchgate.net | - | - |

This table presents data for a related quinolinone compound to illustrate the potential of the quinoline scaffold in enzyme inhibition, as specific data for this compound was not available.

Plant Growth Regulatory Effects (e.g., Rhizogenesis Stimulation)

Direct studies evaluating this compound as a plant growth regulator have not been specifically detailed. However, its chemical structure, featuring an acetic acid moiety attached to a heterocyclic ring system, bears a resemblance to auxins, a major class of phytohormones. neliti.com The principal and most studied natural auxin is Indole-3-acetic acid (IAA), which plays a fundamental role in nearly every aspect of plant growth and development. neliti.comnih.gov

Auxins are known to regulate cell elongation, division, and differentiation. phytotechlab.com A key function of auxins, both natural and synthetic, is the stimulation of adventitious root formation, a process known as rhizogenesis. neliti.comphytotechlab.com The structural analogy between this compound and IAA—specifically the presence of a carboxylic acid side chain separated from an aromatic ring system—suggests a potential for auxin-like activity. This structural similarity is the basis for the investigation of many synthetic compounds as potential plant growth regulators. Microbial synthesis of IAA is also a well-documented phenomenon where bacteria can influence plant developmental processes. nih.gov The regulation of endogenous IAA levels in plants is a complex process involving biosynthesis, transport, and catabolism to products like 2-oxindole-3-acetic acid (oxIAA) to maintain hormonal homeostasis. nih.gov

Table 2: Structural Comparison of this compound and Indole-3-acetic acid

| Feature | This compound | Indole-3-acetic acid (IAA) |

|---|---|---|

| Chemical Formula | C₁₁H₉NO₂ | C₁₀H₉NO₂ |

| Core Structure | Quinoline | Indole |

| Side Chain | -CH₂COOH | -CH₂COOH |

| Attachment Point | Position 5 | Position 3 |

Antioxidant Capacity and Free Radical Scavenging Activity

While specific antioxidant data for this compound is not available in the cited literature, the broader class of quinoline derivatives has been investigated for its antioxidant and free radical scavenging properties. researchgate.netnih.govmdpi.com The antioxidant potential of phenolic and heterocyclic compounds is often linked to their ability to donate hydrogen atoms or electrons, which stabilizes reactive oxygen species (ROS) and other free radicals. nih.govamazonaws.com

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of chemical compounds. researchgate.netnih.gov Studies on various synthesized quinoline derivatives have shown promising results in this assay. For example, a series of 2-chloroquinoline-3-carbaldehydes demonstrated significant radical scavenging activity, with some compounds achieving over 85% scavenging, and one derivative reaching 92.96%. researchgate.net In another study, a quinoline-hydrazone derivative was found to possess antioxidant activity, though it was weaker than the ascorbic acid standard. nih.gov Furthermore, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which contain a quinoline core, exhibited potent DPPH radical scavenging activity at a concentration of 10 µM. mdpi.com These findings underscore the potential of the quinoline scaffold as a basis for the development of effective antioxidant agents.

Table 3: DPPH Radical Scavenging Activity of Various Quinoline Derivatives

| Compound Class | Example Compound(s) | Antioxidant Activity Measurement | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehydes | Compound 1g | 92.96% radical scavenging | researchgate.net |

| Quinoline-hydrazone derivative | - | IC₅₀ = 843.52 ppm | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Compound 3g | 70.6% radical scavenging at 10 µM | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Compound 3h | 73.5% radical scavenging at 10 µM | mdpi.com |

This table summarizes findings for related quinoline compounds to highlight the antioxidant potential of the general structure.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituents on the Quinoline (B57606) Core

The quinoline nucleus, a bicyclic aromatic heterocycle, offers multiple positions for substitution, each capable of influencing the molecule's interaction with biological targets. The electronic and steric properties of substituents on this core can significantly modulate the compound's activity.

The position of functional groups on the quinoline ring is a key determinant of the biological activity of its derivatives. Electrophilic substitution on the quinoline ring generally occurs at positions 5 and 8 of the benzene (B151609) ring, while nucleophilic substitution is favored at positions 2 and 4 of the pyridine (B92270) ring. This inherent reactivity influences the synthetic accessibility of various substituted analogs and their subsequent biological evaluation.

For antibacterial quinolones, a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for activity, and this system must be fused to an aromatic ring. slideshare.net While 2-(quinolin-5-yl)acetic acid does not fit this specific structural class, the general principles of substitution on the quinoline core are still relevant. For instance, in the context of antibacterial quinolones, an amino group at position 5 is known to confer activity. slideshare.net

In a study of quinoline carboxylic acid derivatives as inhibitors of dihydroorotate (B8406146) dehydrogenase, substitutions on the benzo portion of the quinoline ring were found to be critical for activity. nih.gov Specifically, for a series of quinoline-4-carboxylic acids, the substitution pattern on the benzene ring played a significant role in their inhibitory potency.

The following table summarizes the positional effects of substituents on the biological activity of various quinoline derivatives, providing insights that may be applicable to the design of this compound analogs.

| Position of Substituent | Type of Substituent | Observed Effect on Biological Activity | Reference Compound Class |

| 5 | Amino | Confers antibacterial activity | Antibacterial Quinolones |

| 6 | Fluorine | Significantly enhances antibacterial activity | Antibacterial Quinolones |

| 7 | Piperazine, N-methylpiperazine, Pyrrolidine | Confers antibacterial activity | Antibacterial Quinolones |

| 2 | Bulky hydrophobic groups | Necessary for inhibition of dihydroorotate dehydrogenase | Quinoline-4-carboxylic acids |

Lipophilicity, often quantified by the partition coefficient (log P), is a crucial physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.govnih.gov The introduction of various substituents to the quinoline core of this compound can alter its lipophilicity, thereby influencing its ability to cross biological membranes and interact with hydrophobic pockets of target proteins.

For a series of quinoline-1,4-quinone hybrids, it was observed that the introduction of a nitrogen atom reduced the lipophilicity, with the position of the nitrogen in the 5,8-quinolinedione (B78156) moiety affecting the degree of this reduction. nih.govnih.gov This highlights the subtle interplay between substituent position and lipophilicity.

The relationship between lipophilicity and biological activity is often complex. In a study of quinoline derivatives, a correlation between the RP-HPLC retention parameter (a measure of lipophilicity) and the calculated log P values was discussed in the context of their chemical structure. scilit.com For certain quinoline derivatives, increased lipophilicity has been associated with enhanced biological activity, likely due to improved membrane permeability or stronger hydrophobic interactions with the target.

The table below illustrates how different substituents can modulate the lipophilicity of a quinoline scaffold, which can be a guiding principle in the design of this compound analogs with optimized pharmacokinetic properties.

| Substituent | Effect on Lipophilicity | Potential Impact on Biological Activity |

| Halogens (e.g., F, Cl) | Increase | May enhance membrane permeability and target binding |

| Alkyl groups | Increase | Can improve hydrophobic interactions with the target |

| Hydroxyl, Amino groups | Decrease | May improve aqueous solubility but could reduce membrane permeability |

| Methoxy (B1213986) groups | Moderate increase | Can balance lipophilicity and polarity |

Enantiomers of a chiral drug can have distinct pharmacodynamic and pharmacokinetic properties. One enantiomer may bind to a biological target with higher affinity than the other, leading to differences in potency. They can also be metabolized at different rates, affecting their duration of action and potential for drug-drug interactions.

For other classes of quinoline derivatives, enantioselective inhibition has been observed. For example, in a series of chiral anthranilic amide derivatives with a quinoline moiety, the S-enantiomers showed stronger inhibition of acetylcholinesterase (AChE), while the R-enantiomers were more potent inhibitors of butyrylcholinesterase (BChE). This demonstrates that stereochemistry can determine not only the potency but also the selectivity of a compound.

Role of the Acetic Acid Moiety in Biological Recognition and Activity

The acetic acid moiety at the 5-position of the quinoline ring is a key functional group that can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with biological targets. The carboxylic acid group, being ionizable at physiological pH, can form salt bridges with positively charged amino acid residues (e.g., arginine, lysine) in a protein's active site.

In a study of quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase, a strict requirement for the carboxylic acid at the C(4) position was identified for inhibitory activity. nih.gov This underscores the critical role of this functional group in molecular recognition. Similarly, for certain quinolinone-based P2X7 receptor antagonists, a carboxylic acid ethyl ester at the R1 position was found to be optimal for activity. nih.gov

Conformational Flexibility and Its Correlation with Pharmacological Profile

The conformational flexibility of a ligand is a crucial factor in its ability to adapt to the binding site of a biological target. The quinoline ring itself is a rigid planar system, but the acetic acid side chain in this compound possesses rotational freedom around the single bonds. This flexibility allows the molecule to adopt various conformations, one of which will be the bioactive conformation responsible for its pharmacological effect.

Computational studies on other molecules with acetic acid side chains, such as 5-acetic acid hydantoin, have revealed the existence of multiple low-energy conformers. nih.gov The relative energies of these conformers and the energy barriers to their interconversion can influence the compound's binding affinity and kinetics. A molecule that can readily adopt a low-energy conformation that is complementary to the target's binding site is more likely to be a potent ligand.

Comparative SAR Analysis Across Diverse Quinoline-Containing Chemotypes

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net A comparative analysis of the SAR across these different chemotypes can reveal common principles and unique features that govern their activity.

For instance, in the development of antibacterial quinolones, a fluorine atom at position 6 and a cyclopropyl (B3062369) group at position 1 are well-established for enhancing potency. slideshare.net In contrast, for quinoline-based P2X7 receptor antagonists, an adamantyl carboxamide group at the R2 position was found to be a key determinant of activity. nih.gov

A study evaluating various quinoline-related carboxylic acid derivatives for antiproliferative and anti-inflammatory activities found that quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, and quinoline-3-carboxylic acid showed significant growth inhibition against certain cancer cell lines. nih.gov This suggests that the position of the carboxylic acid group is a critical determinant of anticancer activity.

The table below provides a comparative overview of key SAR features for different classes of quinoline-containing compounds.

| Chemotype | Key SAR Features | Biological Activity |

| Antibacterial Quinolones | C3-Carboxylic acid, C4-Oxo, C6-Fluoro, N1-Cyclopropyl | Antibacterial |

| Dihydroorotate Dehydrogenase Inhibitors | C4-Carboxylic acid, C2-Bulky hydrophobic group | Anticancer |

| P2X7 Receptor Antagonists | C5-Adamantyl carboxamide, C2-Chloro or substituted phenyl | Anti-inflammatory |

| Anticancer Quinolines | Positional dependence of carboxylic acid group (C2, C3, C4) | Antiproliferative |

This comparative analysis highlights that while the quinoline core is a versatile scaffold, the specific structural requirements for optimal activity are highly dependent on the biological target. Therefore, the design of potent and selective this compound analogs requires a deep understanding of the SAR for the specific target of interest.

Mechanistic Investigations and Biochemical Pathway Elucidation

In Vitro and In Vivo Pathway Mapping and Functional Consequences

Further experimental research is required to elucidate the specific biochemical and mechanistic properties of 2-(Quinolin-5-YL)acetic acid.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic energies. For quinoline (B57606) derivatives, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), are employed to analyze their electronic and tautomeric structures. These calculations reveal that many quinoline derivatives possess a planar geometry, which can influence their interaction with biological macromolecules.

The frontier molecular orbitals, HOMO and LUMO, are central to the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. This property is often associated with the bioactivity of a molecule, as it facilitates charge transfer interactions with biological targets. The analysis of HOMO and LUMO energy levels also provides insights into the spectroscopic properties of the molecule, as the energy gap can be correlated with electronic transitions observed in UV-Visible spectroscopy. For many organic molecules, a lower HOMO-LUMO energy gap is indicative of potential charge transfer interactions that are crucial for their biological function.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. For quinoline derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding modes.

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a docking score or binding energy. These calculations consider various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The results of molecular docking can reveal key amino acid residues in the protein's active site that are crucial for ligand recognition and binding. For example, studies on various quinoline derivatives have shown their potential to inhibit enzymes like telomerase and epidermal growth factor receptor (EGFR) by forming specific interactions within their active sites. This information is invaluable for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. This predictive capability is highly valuable in drug discovery for prioritizing compounds for synthesis and testing.

For quinoline derivatives, both 2D and 3D-QSAR models have been developed to predict their activity against various biological targets, including cancer cells and pathogens. These models are built using a training set of compounds with known activities and are then validated using a test set. The descriptors used in QSAR models can range from simple 2D properties like molecular weight and logP to more complex 3D descriptors derived from the molecule's conformation. Successful QSAR models for quinoline derivatives have demonstrated good predictive power, aiding in the design of novel compounds with enhanced biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies and Binding Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the study of the conformational changes and flexibility of both the ligand and the protein. This dynamic perspective is crucial for understanding the stability of the ligand-protein complex and the detailed mechanism of binding.

For quinoline derivatives, MD simulations have been used to assess the stability of their complexes with various protein targets. These simulations can reveal how the ligand adapts its conformation within the binding site and how the protein responds to ligand binding. By analyzing the trajectory of the simulation, it is possible to calculate important parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies. These analyses provide a more accurate assessment of the binding affinity and the stability of the complex, which is essential for the development of effective drug candidates. For instance, MD simulations of quinoline-based inhibitors have been used to confirm the stability of their interactions with key residues in the active sites of enzymes like EGFR and VEGFR-2.

In Silico Prediction of Biopharmaceutical Properties (e.g., Bioavailability, Absorption, Distribution) and Toxicity

In the early stages of drug discovery, it is crucial to assess the biopharmaceutical properties and potential toxicity of a compound. In silico methods provide a rapid and cost-effective way to predict these properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions help in identifying compounds with favorable pharmacokinetic profiles and low toxicity, thereby reducing the risk of failure in later stages of drug development.

For 2-(Quinolin-5-YL)acetic acid, several key biopharmaceutical properties have been predicted using computational tools. These predictions are based on the molecule's structure and physicochemical properties. The predicted properties for this compound are summarized in the table below.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.19 g/mol |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 50.2 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 217 |

These predicted values suggest that this compound has drug-like properties according to Lipinski's rule of five, which is a guideline for evaluating the oral bioavailability of a compound. The predicted XLogP3 value of 1.7 indicates good lipophilicity, which is important for membrane permeability. The topological polar surface area (TPSA) of 50.2 Ų is also within the range that is generally associated with good oral bioavailability.

Applications in Drug Discovery and Chemical Biology

Identification and Optimization of Lead Compounds for Therapeutic Development

The discovery of a new drug often begins with the identification of a "lead compound," a molecule that shows a desired therapeutic effect but may have suboptimal properties such as low potency or poor metabolic stability. fiveable.mepatsnap.com This lead compound then undergoes a process of iterative chemical modification, known as lead optimization, to improve its efficacy, selectivity, and pharmacokinetic profile. fiveable.mepatsnap.comresearchgate.net The quinoline (B57606) nucleus is a versatile and accessible scaffold from which new derivatives can be readily designed and synthesized, making it a frequent subject of such optimization campaigns. nih.gov

A critical component of lead optimization is the analysis of the structure-activity relationship (SAR), which involves studying how systematic changes to a molecule's chemical structure affect its biological activity. patsnap.com For a molecule like 2-(Quinolin-5-YL)acetic acid, SAR exploration would involve modifications at several key positions. For instance, substitutions on the quinoline ring could be explored to enhance binding affinity with a target protein, a strategy that has proven effective for other quinoline series. nih.govresearchgate.net Similarly, the acetic acid side chain could be altered, for example, by creating amide or ester derivatives, to modulate properties like cell permeability and target engagement. This approach is analogous to the development of inhibitors based on the 2-(thiophen-2-yl)acetic acid scaffold, where modifications to the core structure led to potent enzyme inhibitors. nih.gov

The hit-to-lead optimization of 2-alkylaminomethylquinoline derivatives as agents against Chagas disease provides a practical example of this process, where rationally designed analogues of a hit compound resulted in new molecules with significantly improved selectivity and in vivo activity. nih.gov Computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking play a pivotal role in modern lead optimization by predicting how structural changes will impact a compound's properties, thereby guiding the synthesis of more promising candidates. patsnap.comresearchgate.net

| Modification Site | Structural Change Example | Potential Impact on Activity/Properties |

|---|---|---|

| Quinoline Ring (Position C7) | Addition of a methoxy (B1213986) (-OCH3) or chloro (-Cl) group | Modulate electronic properties and lipophilicity; potentially enhance target binding affinity. |

| Quinoline Ring (Position C2) | Addition of a phenyl or other aryl group | Introduce new interactions (e.g., π-stacking) with the target protein; increase potency. |

| Acetic Acid Side Chain | Conversion to a methyl ester (-COOCH3) | Increase lipophilicity, potentially improving cell membrane permeability. |

| Acetic Acid Side Chain | Conversion to an amide (-CONH-R) | Introduce new hydrogen bonding opportunities; alter solubility and metabolic stability. |

| α-carbon of Acetic Acid | Addition of a methyl group (-CH(CH3)COOH) | Introduce steric bulk, which could enhance selectivity for the target enzyme over related enzymes. |

Design and Synthesis of Multi-Target Ligands

Many complex and multifactorial conditions, such as cancer and neurodegenerative diseases, involve the dysregulation of several biological pathways. nih.govmdpi.com For these diseases, the traditional "one molecule, one target" approach to drug design can be insufficient. mdpi.com An emerging strategy is the development of multi-target-directed ligands (MTDLs)—single chemical entities designed to interact with multiple biological targets simultaneously. mdpi.comresearchgate.netmdpi.com This approach can lead to improved efficacy and a lower risk of drug resistance compared to combination therapies. nih.gov

The quinoline scaffold is a valuable core structure for the rational design of MTDLs. researchgate.netnih.govmdpi.commdpi.com Its rigid structure and versatile chemistry allow for the incorporation of different pharmacophoric elements required for binding to distinct targets. nih.gov For example, in silico studies have been used to design novel quinoline-based derivatives as potential multi-targeted anticancer agents. nih.govmdpi.com In these designs, the quinoline ring system plays a crucial role in forming key interactions, such as π–π stacking, with amino acid residues in the binding sites of target proteins like topoisomerase I and various kinases. nih.govmdpi.com

Starting with this compound, a medicinal chemist could envision a strategy where the quinoline nucleus is decorated with substituents to inhibit one target (e.g., a protein kinase), while the acetic acid moiety is functionalized or extended to interact with a second target. Generative deep learning models, specifically chemical language models (CLM), have shown success in fusing pharmacophore elements from ligands of two different targets into a single, novel molecule. nih.gov This computational approach can accelerate the discovery of innovative MTDLs built upon scaffolds like quinoline.

Prodrug Strategies for Enhanced Pharmacokinetic Profiles

A common challenge in drug development is poor pharmacokinetic properties, such as low aqueous solubility or limited membrane permeability, which can lead to poor bioavailability. mdpi.comactamedicamarisiensis.ro A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. actamedicamarisiensis.ronih.gov This strategy is widely used to overcome undesirable physicochemical properties. nih.govewadirect.com Globally, it is estimated that about 10% of all marketed drugs are administered as prodrugs. ewadirect.com

The carboxylic acid group of this compound makes it an ideal candidate for the application of prodrug strategies. mdpi.com This polar functional group can be temporarily masked by converting it into a less polar moiety, such as an ester or an amide, which can enhance lipophilicity and improve absorption across biological membranes. nih.gov Once absorbed, endogenous esterase or amidase enzymes cleave the promoiety to release the active parent drug. actamedicamarisiensis.ro

This approach has been successfully applied to other quinoline carboxylic acids. For example, amino acid prodrugs of certain quinolone antibacterials demonstrated a 3- to 70-fold improvement in aqueous solubility compared to the parent compounds. nih.gov While these prodrugs were less active in vitro, they showed equal or greater efficacy in vivo because they were rapidly cleaved in serum to release the potent parent quinolone. nih.gov Another study described a water-soluble organophosphate prodrug of a fluoroquinolone carboxylic acid that was efficiently activated by alkaline phosphatase enzymes. nih.govacs.org These examples highlight the potential for significantly enhancing the pharmacokinetic profile of this compound through derivatization of its carboxylic acid function.

| Parent Functional Group | Prodrug Linkage | Example Promoieties | Anticipated Advantage | Reference for Principle |

|---|---|---|---|---|

| Carboxylic Acid | Ester | Methyl, Ethyl, Pivaloyloxymethyl (POM) | Increased lipophilicity, enhanced membrane permeability. | actamedicamarisiensis.ronih.gov |

| Carboxylic Acid | Amide | Amino acids (e.g., L-valine, glycine) | Increased aqueous solubility, potential for active transport via amino acid transporters. | nih.govnih.gov |

| Carboxylic Acid | Phosphate Ester | Organophosphate | Markedly increased aqueous solubility for parenteral formulations. | nih.govacs.org |

Development of Chemical Probes for Biological Systems and Imaging Agents

Chemical probes are small molecules used to study and manipulate biological systems, while imaging agents allow for the visualization of biological processes in real-time. nih.gov Fluorescent probes, in particular, are indispensable tools in chemical biology for applications like cellular staining and tracking biomolecules. crimsonpublishers.com The quinoline scaffold is an attractive core for such probes due to its inherent fluorescence properties and synthetic versatility. nih.govcrimsonpublishers.comresearchgate.net

The quinoline nucleus can act as a fluorophore, and its photophysical properties can be fine-tuned through chemical modifications. nih.gov Researchers have developed highly modular quinoline-based probes that can be engineered for various applications, including live-cell imaging. nih.govmorressier.com These probes often contain distinct domains that can be independently modified to control properties such as fluorescence wavelength, quantum yield, and biological targeting. nih.gov For example, a probe combining quinoline with rhodamine B was synthesized for the fluorescent detection of specific ions and was successfully used for imaging in breast cancer cells. nih.gov

Given its quinoline core, this compound represents a viable starting scaffold for creating novel chemical probes. The quinoline ring system would serve as the fluorescent reporter. The acetic acid side chain provides a convenient chemical handle for attaching other functional components, such as:

A recognition element: A moiety designed to bind specifically to a biological target of interest (e.g., a particular protein or enzyme).

A reactive group: A functional group that can form a covalent bond with the target, allowing for permanent labeling.

A targeting group: A moiety that directs the probe to a specific subcellular location, such as the mitochondria or lysosomes. crimsonpublishers.com

Through such modifications, derivatives of this compound could be developed into tailored probes for visualizing biological targets and processes within living cells.

Future Research Directions and Overcoming Challenges

Exploration of Novel and Diverse Synthetic Methodologies with Enhanced Efficiency

The advancement of 2-(Quinolin-5-YL)acetic acid as a therapeutic lead is intrinsically linked to the development of efficient and versatile synthetic routes. While classical methods for quinoline (B57606) synthesis exist, future research must focus on novel methodologies that offer higher yields, greater atom economy, and access to a wider diversity of structural analogs.

Researchers are increasingly looking towards modern synthetic strategies to build upon the quinoline core. mdpi.com One promising avenue is the use of telescoped multicomponent reactions, which allow for the construction of complex molecules from simple, readily available starting materials in a single, efficient process. mdpi.com For instance, a one-pot synthesis involving 8-hydroxyquinoline (B1678124), an arylglyoxal, and Meldrum's acid has been shown to efficiently produce furo[3,2-h]quinolin-3-yl acetic acid derivatives, showcasing a potential pathway for creating complex analogs of this compound. mdpi.com Further exploration of metal-catalyzed cross-coupling reactions and C-H activation strategies could also provide more direct and modular routes to functionalize the quinoline ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. researchgate.net The goal is to create synthetic pathways that are not only efficient but also adaptable for creating derivatives with improved pharmacological profiles. nih.gov

Discovery of Undiscovered Biological Targets and Elucidation of Complex Mechanisms

Quinoline derivatives have demonstrated a broad spectrum of biological activities, acting as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. orientjchem.orgarabjchem.orgbohrium.com They are known to interact with a variety of biological targets, including kinases, topoisomerases, and G-protein coupled receptors. nih.govrsc.org For this compound, a key area of future research is to expand the scope of its known biological targets and to deeply understand its mechanisms of action.

The potential of quinoline derivatives to inhibit enzymes involved in cancer progression, such as receptor tyrosine kinases, is a significant area of investigation. nih.goveurekaselect.com Similarly, in the context of neurodegenerative diseases like Alzheimer's, quinoline derivatives have been studied as inhibitors of acetylcholinesterase (AChE). researchgate.netzenodo.org Future studies should employ advanced techniques like thermal proteome profiling (TPP) and chemical proteomics to identify novel binding partners for this compound within the cell. nih.gov Elucidating how this compound and its analogs modulate specific signaling pathways—be it through inducing apoptosis in cancer cells, inhibiting inflammatory cascades, or protecting neurons from oxidative stress—will be crucial for its development. bohrium.com This deeper mechanistic understanding will enable the rational design of more potent and selective therapeutic agents.

Addressing Translational Hurdles: In Vivo Efficacy, Selectivity, and Systemic Distribution (e.g., Blood-Brain Barrier Penetration)

A significant challenge in drug development is translating promising in vitro activity into in vivo efficacy. For this compound, overcoming translational hurdles such as poor bioavailability, off-target toxicity, and inadequate systemic distribution is paramount. orientjchem.orgmdpi.com A critical aspect for compounds targeting central nervous system (CNS) disorders is the ability to cross the blood-brain barrier (BBB). bohrium.commdpi.com

Future research must focus on optimizing the pharmacokinetic properties of this compound derivatives. This involves modifying the chemical structure to enhance solubility, metabolic stability, and membrane permeability. orientjchem.org For CNS applications, strategies such as reducing polar surface area or increasing lipophilicity can be explored to improve BBB penetration. bohrium.comrsc.org Furthermore, achieving selectivity for the intended biological target over other related proteins is essential to minimize potential side effects. mdpi.com Comprehensive preclinical validation, including robust animal models and detailed ADME (absorption, distribution, metabolism, and excretion) studies, will be necessary to assess the in vivo performance and therapeutic window of these compounds. mdpi.com

Table 1: Key Physicochemical Properties of this compound This table is interactive. Users can sort columns by clicking on the headers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H9NO2 | echemi.comnih.gov |

| Molecular Weight | 187.19 g/mol | echemi.com |

| CAS Number | 152150-03-3 | echemi.com |

| Monoisotopic Mass | 187.06332 Da | uni.lu |

| Predicted XlogP | 1.7 | uni.lu |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new therapeutic agents. nih.govmdpi.com For this compound, these computational approaches can be instrumental in navigating the vast chemical space to identify derivatives with superior efficacy and safety profiles.

AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. researchgate.netnih.gov These models can then be used for high-throughput virtual screening of potential derivatives, identifying candidates with a high probability of success before committing to costly and time-consuming laboratory synthesis. nih.gov Generative models can design novel quinoline scaffolds de novo, tailored to fit the binding pocket of a specific biological target. mdpi.com Furthermore, ML can predict ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to flag and eliminate compounds with unfavorable pharmacokinetic profiles early in the discovery pipeline. mdpi.com This data-driven approach to rational drug design can significantly reduce the timeline and cost of developing this compound-based therapies. researchgate.net

Collaborative Research Initiatives for Accelerating Therapeutic Development and Preclinical Validation

The path from a promising compound to an approved drug is a long, complex, and expensive undertaking that often exceeds the resources of a single research entity. nih.gov Accelerating the therapeutic development of this compound will require robust collaborative initiatives that bring together expertise from academia, the pharmaceutical industry, and non-profit organizations. criver.comjhu.edu

Public-private partnerships and consortia can pool resources and knowledge to tackle significant challenges that may hinder the development of a specific therapeutic area. nih.gov Such collaborations can facilitate access to specialized screening platforms, compound libraries, and expertise in preclinical and clinical development. jhu.edufriendsofcancerresearch.org Academic labs can provide deep insights into disease biology and novel targets, while industry partners can contribute their experience in medicinal chemistry, drug manufacturing, and navigating the regulatory landscape. nih.govcriver.com By fostering an ecosystem of open communication and shared goals, these collaborative efforts can streamline the research process, de-risk projects, and ultimately accelerate the preclinical validation and clinical translation of promising compounds like this compound. andrewyoungmassachusetts.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

| Meldrum's acid |

Q & A

Q. What are the established synthetic routes for 2-(quinolin-5-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis of quinoline-acetic acid derivatives typically involves bromination, condensation, or coupling reactions. For example, 3-bromo-4-methoxyphenylacetic acid (a structural analog) is synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Key factors include:

- Catalyst selection : Iridium/iodide catalysts improve reaction rates and reduce by-products in acetic acid synthesis (analogous methodologies) .

- Temperature control : Reactions often proceed at room temperature to moderate heat (20–60°C) to avoid decomposition .

- Purification : Recrystallization from acetic acid or ethanol yields high-purity crystals suitable for X-ray analysis .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in acetic acid, RT, 1 hr | 85 | >98% | |

| Condensation | Acetic anhydride, 60°C, 12 hr | 72 | 95% |

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- NMR : NMR (DMSO-d₆) shows characteristic peaks for the quinoline ring (δ 8.5–9.0 ppm) and acetic acid protons (δ 3.5–4.0 ppm) . Discrepancies in splitting patterns may indicate tautomerism or impurities.

- X-ray crystallography : Monoclinic crystal systems (space group ) with hydrogen-bonded dimers (R₂²(8) motif) confirm molecular packing . Key parameters include:

Advanced Research Questions

Q. How should researchers address contradictory data between computational predictions and experimental results in structural studies?

- Case example : If DFT calculations predict a planar quinoline-acetic acid conformation but X-ray data show non-coplanarity (e.g., 78.15° dihedral angle ), consider:

- Solvent effects : Crystallization solvents may induce conformational changes not modeled in vacuo.

- Crystal packing forces : Hydrogen bonding (e.g., O–H···O interactions) can distort geometries .

- Validation : Compare multiple experimental datasets (e.g., solid-state NMR vs. X-ray) and refine computational models using hybrid QM/MM approaches.

Q. What strategies optimize reaction yields when synthesizing this compound derivatives with electron-withdrawing substituents?

- Substituent effects : Electron-withdrawing groups (e.g., Br) increase C–C–C angles (121.5° vs. 118.2° for OMe ), altering reactivity.

- Catalyst tuning : Use iridium-based catalysts to enhance CO insertion efficiency in carboxylation steps (analogous to acetic acid synthesis) .

- By-product mitigation : Employ gradient HPLC to identify and quantify side products (e.g., decarboxylated derivatives) .

Q. How can researchers resolve discrepancies in biological activity data for quinoline-acetic acid analogs?

- Data normalization : Account for batch-to-batch variability in compound purity using LC-MS .

- Assay controls : Include reference standards (e.g., Combretastatin A-4 ) to validate pharmacological testing protocols.

- Meta-analysis : Cross-reference results with structurally similar compounds (e.g., 5-acetylquinoline-3-carboxylic acid ) to identify structure-activity trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.